molecular formula C16H16N2O3 B2728457 4-methoxy-N'-(phenylacetyl)benzohydrazide CAS No. 349631-89-6

4-methoxy-N'-(phenylacetyl)benzohydrazide

Cat. No.: B2728457
CAS No.: 349631-89-6
M. Wt: 284.315
InChI Key: BJVRKPCYZSFHDT-UHFFFAOYSA-N
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Description

4-methoxy-N'-(phenylacetyl)benzohydrazide is a synthetic benzohydrazide derivative supplied for research applications. Compounds within the benzohydrazide class are of significant scientific interest due to their diverse biological activities and are frequently investigated as potential inhibitors for various therapeutic targets . Related structural analogs have demonstrated potent inhibitory activity against enzymes like α-glucosidase, suggesting research value in metabolic disorder studies . Other benzoylhydrazones have shown promising antiglycation activity, which may be relevant for research into the management of late diabetic complications . Furthermore, hydrazone-based compounds and their metal complexes are widely studied for their antimicrobial and antioxidant properties, making them valuable scaffolds in medicinal chemistry and drug discovery research . This product is intended for laboratory research purposes only and is not classified or approved for use as a drug, cosmetic, or agricultural compound. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-N'-(2-phenylacetyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-21-14-9-7-13(8-10-14)16(20)18-17-15(19)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVRKPCYZSFHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Advanced Structural Elucidation of 4 Methoxy N Phenylacetyl Benzohydrazide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 4-methoxy-N'-(phenylacetyl)benzohydrazide, both ¹H and ¹³C NMR would provide definitive structural confirmation.

In the ¹H NMR spectrum, distinct signals would correspond to each unique proton environment. The methoxy (B1213986) group (-OCH₃) protons are expected to appear as a sharp singlet in the upfield region, typically around δ 3.8 ppm. researchgate.net The methylene (B1212753) (-CH₂) protons of the phenylacetyl group would also produce a singlet, expected further downfield. The aromatic protons on the two different benzene (B151609) rings would appear as complex multiplets in the range of δ 6.5-8.0 ppm. researchgate.net The protons on the 4-methoxyphenyl (B3050149) ring would likely present as two doublets, characteristic of a 1,4-disubstituted pattern. The two N-H protons of the hydrazide linkage are expected to appear as broad singlets at the most downfield region, often above δ 10.0 ppm, and their chemical shift can be sensitive to solvent and concentration. researchgate.net

In the ¹³C NMR spectrum, each unique carbon atom would yield a distinct signal. The carbonyl (C=O) carbons of the benzohydrazide (B10538) and phenylacetyl moieties would be the most deshielded, appearing in the δ 160-170 ppm region. nih.gov The methoxy carbon would have a characteristic signal around δ 55 ppm. rsc.org The methylene carbon signal would appear in the aliphatic region, while the aromatic carbons would generate a series of signals between δ 114 and 150 ppm. researchgate.net Due to restricted rotation around the N-N and amide C-N bonds, it is possible to observe two distinct sets of signals for some protons and carbons, indicating the presence of multiple conformers in solution at room temperature. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
N-H Protons> 10.0 (2H, broad s)-
Aromatic Protons6.5 - 8.0 (9H, m)114.0 - 150.0
Methylene Protons (-CH₂-)~4.0 (2H, s)~40.0
Methoxy Protons (-OCH₃)~3.8 (3H, s)~55.0
Carbonyl Carbons (C=O)-160.0 - 170.0

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands confirming its structure.

A prominent feature would be the N-H stretching vibrations from the hydrazide linkage, typically appearing as a broad band in the region of 3100-3300 cm⁻¹. researchgate.net The spectrum would also be characterized by two strong absorption bands for the carbonyl (C=O) groups, known as the Amide I bands. Due to the different electronic environments (one attached to an aromatic ring, the other to a methylene group), these two C=O stretches would likely appear as distinct peaks between 1630 and 1680 cm⁻¹. researchgate.net The N-H bending vibration (Amide II band) is expected around 1530-1570 cm⁻¹.

Other significant peaks include the C-O stretching of the methoxy group, which appears as a strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretching3100 - 3300
C=O (Amide I)Stretching1630 - 1680
N-H (Amide II)Bending1530 - 1570
Aromatic C=CRing Stretching1450 - 1600
C-O-C (ether)Asymmetric Stretching~1250
Aromatic C-HStretching> 3000

Mass Spectrometry for Molecular Mass Verification

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight and elemental formula. For this compound (C₁₆H₁₆N₂O₃), the molecular weight is 284.31 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be expected at m/z = 284.

The fragmentation pattern provides further structural evidence. Key fragmentation pathways would involve the cleavage of the amide and hydrazide bonds. Plausible and commonly observed fragments would include:

The 4-methoxybenzoyl cation at m/z = 135, resulting from cleavage of the C-N bond of the benzohydrazide moiety. nih.gov

The tropylium (B1234903) ion at m/z = 91, a common rearrangement product from the benzyl (B1604629) group of the phenylacetyl moiety.

A fragment corresponding to the phenylacetyl cation (C₆H₅CH₂CO⁺) at m/z = 119.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass of the molecular ion to several decimal places.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as details on intermolecular interactions that govern the crystal packing. While the specific crystal structure for this compound is not publicly available, analysis of closely related N,N'-diacylhydrazine and benzohydrazide analogues provides significant insight into its likely solid-state architecture. eurjchem.comnih.gov

Analogous structures, such as N'-acetyl-N'-phenyl-2-naphthohydrazide, reveal that the crystal packing is heavily stabilized by a network of intermolecular hydrogen bonds. eurjchem.com The N-H groups of the hydrazide core act as hydrogen bond donors, while the carbonyl oxygen atoms serve as acceptors, leading to the formation of chains or more complex supramolecular structures. eurjchem.comnih.gov These N-H···O interactions are a dominant feature in the crystal packing of such compounds. eurjchem.com

The molecule is not expected to be perfectly planar. The dihedral angle between the two aromatic rings would be significant, influenced by steric hindrance and the conformational flexibility of the diacylhydrazine linkage. nih.gov In the crystal structure of a similar analogue, 4-methoxy-N′-(4-methoxybenzylidene)benzohydrazide, the dihedral angle between the two benzene rings is 3.1 (3)°. nih.gov The bond lengths and angles within the molecule would be consistent with standard values for sp² and sp³ hybridized atoms. The amide linkages are expected to exhibit a degree of planar character due to delocalization of the nitrogen lone pair into the carbonyl group.

Table 3: Representative Crystallographic Data for an Analogue, 4-Methoxy-N′-(4-methoxybenzylidene)benzohydrazide nih.gov

Parameter Value
Chemical FormulaC₁₆H₁₆N₂O₃
Formula Weight284.31
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.617 (3)
b (Å)4.877 (2)
c (Å)13.632 (3)
β (°)92.409 (2)
Volume (ų)705.2 (4)
Z2
Key InteractionIntermolecular N—H⋯O hydrogen bonds

Structure Activity Relationship Sar Studies of 4 Methoxy N Phenylacetyl Benzohydrazide and Analogues

Impact of Substituent Electronic Properties on Biological Activity

The electronic nature of substituents on the aromatic rings of benzohydrazide (B10538) analogues plays a pivotal role in modulating their biological activity. The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the molecule's charge distribution, dipole moment, and ability to interact with biological targets. mdpi.comnih.gov

Research on a series of imidazo[4,5-b]pyridine-based PAK4 inhibitors demonstrated a clear correlation between the electronic properties of a substituent and the compound's inhibitory activity. In this study, analogues were synthesized with various EWGs (F, Cl, Br) and an EDG (OCH3). It was found that EWGs were generally more favorable for activity than the EDG. Specifically, a stronger electron-donating group was shown to promote hydrogenolysis, whereas a stronger electron-withdrawing group favored hydrogenation. nih.gov There was a discernible trend where biological activity decreased as the size of the halogen atom increased and electronegativity decreased. The analogue with an EDG was found to be inactive.

This difference in activity was traced back to the interaction energies with key amino acid residues in the target's hinge region, such as L398 and E399. The study revealed that compounds with EWGs and EDGs exhibited opposite electrostatic and charge transfer energy profiles with these residues. For instance, the compound featuring an EDG showed a significantly stronger electrostatic interaction with L398 compared to the EWG-substituted analogues, a difference that ultimately correlated with a loss of biological activity.

In other studies, it has been noted that a strongly electron-donating para-substituted methoxy (B1213986) group can detract from the anti-inflammatory activity of certain N-(substituted phenyl-carbonylamino)-4-(1-hydroxymethylphenyl)-1,2,3,6-tetrahydropyridines. Conversely, research on benzimidazole (B57391) derivatives has shown that the presence of electron-donating hydroxy and methoxy groups can enhance antioxidant activity, as these groups can donate electrons or hydrogen atoms to stabilize free radicals. researchgate.net The electronic influence of substituents is therefore highly context-dependent, varying with the specific biological target and the desired therapeutic effect.

Compound AnalogueSubstituentElectronic PropertyElectrostatic Energy with L398 (kcal/mol)Charge Transfer Energy with L398 (kcal/mol)IC50 against PAK4 (nM)
1-BrEWG-4.370.025150
2-ClEWG-4.44-0.018533
3-FEWG-4.24-0.01>30,000
4-OCH3EDG-7.28-0.39>30,000
Table 1. Impact of substituent electronic properties on interaction energies and biological activity of PAK4 inhibitor analogues.

Role of Steric and Hydrophobic Interactions in Target Binding

Steric and hydrophobic factors are fundamental drivers of ligand-target recognition and binding affinity. nih.govontosight.aiwisdomlib.org The size, shape, and hydrophobicity of substituents determine how well a molecule can fit into a binding pocket and the strength of the non-covalent interactions that stabilize the complex. nih.govnih.gov

Hydrophobic interactions, driven by the tendency of nonpolar groups to minimize contact with water, are crucial for the binding of many drugs to their protein targets. ontosight.aiwisdomlib.org Optimizing these interactions can significantly enhance binding affinity and, consequently, biological activity. nih.govresearchgate.net An increase in the number of hydrophobic atoms at the drug-target interface often correlates with increased efficacy. nih.gov

Steric properties, such as the volume, width, and length of substituents, are key determinants of molecular action and selectivity. researchgate.net Studies on para-substituted methcathinone (B1676376) analogues revealed that their potency at the dopamine (B1211576) transporter (DAT) was negatively correlated with the volume and maximal width of the substituent. In contrast, potency at the serotonin (B10506) transporter (SERT) increased as the substituent's volume and length increased. This demonstrates that steric bulk can be either beneficial or detrimental depending on the specific topology of the target's binding site.

Similarly, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the SAR around the piperidine (B6355638) ether moiety was found to be quite narrow. Bulky, hydrophobic replacements such as cyclohexyl and cyclopentyl groups resulted in inactive compounds, suggesting that excessive steric bulk prevented proper binding. This highlights the delicate balance required: a substituent must be large enough to establish favorable hydrophobic contacts but not so large that it causes steric clashes with the receptor. researchgate.net

Substituent ParameterEffect on Potency at DATEffect on Potency at SERT
Increased VolumeDecreasedIncreased
Increased Maximal WidthDecreasedNo significant correlation
Increased LengthNo significant correlationIncreased
Table 2. Correlation of steric parameters of 4-position substituents with the biological potency of methcathinone analogues.

Conformational Analysis and Bioactive Conformations

Flexible molecules like 4-methoxy-N'-(phenylacetyl)benzohydrazide can exist as an ensemble of different shapes or conformations in solution. nih.govresearchgate.net However, it is widely accepted that only a specific conformation, the "bioactive conformation," is responsible for binding to a biological target and eliciting a response. nih.govub.eduirbbarcelona.org Identifying this conformation is a primary goal of drug design. chemrxiv.org

Furthermore, steric effects from bulky substituents can force the molecule out of a planar state, disrupting electronic conjugation within the NAH moiety. nih.gov This deviation from planarity can also impact biological activity. The search for the bioactive conformation often involves comparing the accessible conformations of active and inactive analogues. chemrxiv.org By understanding which shapes are associated with activity, researchers can design more rigid analogues that are "locked" into the bioactive conformation, potentially leading to a significant increase in potency.

Structural FeatureConformational ImpactPotential Biological Consequence
N-Acylhydrazone CoreInherently flexible with multiple rotatable bonds.Allows adoption of various shapes in solution.
N-MethylationShifts preferred amide dihedral angle (e.g., from antiperiplanar to synperiplanar). nih.govAlters overall molecular topology and receptor fit.
Bulky SubstituentsCan cause deviation from planarity and disrupt electronic conjugation. nih.govMay prevent attainment of the optimal bioactive conformation.
Table 3. Conformational considerations for N-acylhydrazone derivatives.

Positional Effects of Substituents on Activity Profiles

The specific position of a substituent on an aromatic ring can have as much impact on biological activity as the nature of the substituent itself. rsc.orgresearchgate.net Isomers with the same functional group at different positions (ortho, meta, para) often exhibit vastly different potencies and selectivity profiles. uomustansiriyah.edu.iq This is because the position dictates the substituent's spatial orientation relative to the rest of the molecule and, critically, relative to the binding site of the target protein.

SAR studies of 4-methoxy-3-(piperidin-4-yl)oxy benzamides provided a clear example of positional effects. When an N-methylpiperidine group was moved from the 4-position of the central aromatic ring to the 3-position, the resulting analogue was tolerated by the receptor but was found to be less active. This indicates that the specific geometry and interaction points afforded by the 4-position substitution were more optimal for binding than those from the 3-position.

Similarly, in a study of tetrahydropyridine (B1245486) derivatives, a para-substituted methoxy group was found to be detrimental to anti-inflammatory activity. This specificity implies that a methoxy group at the ortho or meta position might have a different, potentially more favorable, effect. The precise placement of a group determines its ability to engage in key interactions (e.g., hydrogen bonds, hydrophobic contacts) within the binding pocket. drugdesign.org Even a slight shift in position can move a critical functional group out of its optimal interaction distance, leading to a significant loss of affinity and biological activity. Therefore, a systematic exploration of positional isomers is a cornerstone of the lead optimization process in drug discovery. mdpi.com

Compound SeriesSubstituentPositionObserved Activity
4-methoxy-3-(piperidin-4-yl)oxy benzamidesN-methylpiperidine4-positionActive
4-methoxy-3-(piperidin-4-yl)oxy benzamidesN-methylpiperidine3-positionLess Active
N-(phenylcarbonylamino)-tetrahydropyridinesMethoxy grouppara-positionDetracts from activity
Table 4. Examples of positional effects of substituents on the biological activity of analogue series.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. This method is crucial in drug discovery for screening virtual libraries of compounds and predicting how they might interact with a biological target at the molecular level.

While direct molecular docking studies for 4-methoxy-N'-(phenylacetyl)benzohydrazide were not found, research on similar hydrazone derivatives illustrates the methodology. For instance, studies on N'-benzylidene-4-hydroxybenzohydrazide and N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazide involved docking with protein receptors to predict antimicrobial activity. researchgate.net Similarly, other benzohydrazide (B10538) derivatives have been evaluated as potential inhibitors of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) through docking simulations. pensoft.net

Binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of the interaction between the ligand and the target. A lower binding energy typically indicates a more stable and favorable interaction. The interaction modes refer to the specific types of non-covalent bonds formed, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.

In a study of N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazide, molecular docking was used to evaluate its binding within a specific receptor (PDB ID: 1C14), yielding a rerank score that suggested greater potential antimicrobial activity compared to its precursor, methyl 4-hydroxybenzoate. researchgate.net For a series of pyrazolo-pyrimidinones tethered with hydrazide-hydrazones, docking simulations against the epidermal growth factor receptor (EGFR) highlighted high binding affinities for several derivatives, correlating with their cytotoxic activity against cancer cells. nih.gov These studies analyze how the ligand fits into the receptor's binding pocket and which functional groups are critical for binding.

Illustrative Docking Scores for Benzohydrazide Derivatives Against Various Receptors
CompoundTarget Protein (PDB ID)Docking Score (Unit)Reference
N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazide1C14-81.13 (Rerank Score) researchgate.net
ohbh10 (a 4-hydroxybenzhydrazide-hydrazone)MAO-B (2V5Z)-9.102 (Glide XP Score) pensoft.net
ohbh10 (a 4-hydroxybenzhydrazide-hydrazone)AChE (4EY7)-8.995 (Glide XP Score) pensoft.net

A crucial outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that are key for ligand binding. These interactions are vital for the ligand's specificity and inhibitory activity. For example, docking studies of hydrazide-hydrazone derivatives with monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) identified key hydrogen bonds and hydrophobic interactions with specific residues in the active sites of these enzymes. pensoft.net Visualizing the docked complex allows researchers to pinpoint which parts of the molecule, such as carbonyl oxygens or phenyl rings, interact with residues like tyrosine, serine, or tryptophan, thereby anchoring the ligand in the active site.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules from first principles. DFT studies can optimize a molecule's geometry, predict its vibrational frequencies, and determine its electronic properties, which are fundamental to understanding its reactivity and spectroscopic behavior. scispace.commdpi.com

The electronic properties of a molecule are often described by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. nih.govscispace.com A small energy gap suggests that a molecule is more reactive and polarizable, as it requires less energy for electronic excitation. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution around a molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. These maps are useful for predicting how a molecule will interact with other molecules and for understanding sites susceptible to electrophilic and nucleophilic attack. scispace.com For example, in related hydrazide compounds, MEP analysis has shown negative potential sites around electronegative atoms like oxygen and nitrogen, which are likely sites for hydrogen bonding. jcsp.org.pk

Illustrative HOMO-LUMO Energy Values for Related Hydrazide Compounds from DFT Studies
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE, eV)Reference
(E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide-6.09-1.634.46 nih.gov
m-Methoxy-N′-(m-anisoyl)-N-phenylbenzohydrazide--0.1769 mdpi.com

DFT calculations can accurately predict various spectroscopic properties. Theoretical vibrational frequencies from DFT can be correlated with experimental Infrared (IR) and Raman spectra to assign specific vibrational modes, such as N-H or C=O stretching in the hydrazide backbone. nih.govuclouvain.be Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to help interpret experimental spectra and confirm molecular structures. jcsp.org.pk Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to UV-Visible absorption spectra, revealing information about the molecule's chromophores and electronic behavior. nih.gov

For instance, in a study of N'-(4-methoxybenzylidene)benzenesulfonohydrazide, DFT calculations were used to analyze the vibrational spectra and were compared with experimental IR and Raman data. jcsp.org.pk In another study on a triazole-carbohydrazide derivative, theoretical IR, NMR, and UV spectra were calculated and showed good agreement with experimental findings. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov Instead of analyzing a single molecule, QSAR models are built using a dataset of structurally related compounds with known activities. nih.gov The models use molecular descriptors—numerical values that quantify various aspects of a molecule's structure (e.g., steric, electronic, or hydrophobic properties)—to predict the activity of new, untested compounds. mdpi.com

While no specific QSAR models incorporating this compound have been identified in the provided sources, its molecular descriptors could be calculated and used as part of a larger dataset of benzohydrazide derivatives to build such a model. The goal would be to predict a specific biological activity, such as antifungal, antibacterial, or enzyme inhibitory potency. nih.govresearchgate.net The resulting QSAR model could then be used to guide the design of new derivatives with potentially enhanced activity by modifying the structure in ways the model predicts would be beneficial.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development to assess the potential of a molecule to become a successful drug. Various computational tools and web-based platforms, such as SwissADME, are employed to predict these pharmacokinetic parameters based on the chemical structure of the compound. These predictions help in identifying potential liabilities and guiding the design of molecules with improved drug-like characteristics.

For derivatives of benzohydrazide, in silico ADME studies have been conducted to evaluate their pharmacokinetic profiles. uobaghdad.edu.iqresearchgate.net These studies typically analyze a range of physicochemical and pharmacokinetic parameters. While direct ADME data for this compound is not available in the cited literature, the following table presents a compilation of predicted ADME properties for a series of related benzohydrazide and hydrazone derivatives, illustrating the types of data generated in such analyses. These properties are crucial for determining the bioavailability and potential toxicity of a compound. biointerfaceresearch.com

Table 1: Representative In Silico ADME Properties of Analogous Hydrazone Derivatives

Parameter Description Predicted Value Range for Analogs Reference
Molecular Weight (MW) The mass of a molecule. Values <500 g/mol are generally preferred for good oral bioavailability. 250 - 450 g/mol biointerfaceresearch.com
LogP (Lipophilicity) The logarithm of the partition coefficient between n-octanol and water. It indicates the lipophilicity of the compound. Optimal values typically range from -0.4 to +5.6. 1.5 - 4.0 uobaghdad.edu.iq
Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms in a molecule. TPSA is a good predictor of drug absorption and brain penetration. Values <140 Ų are associated with good oral bioavailability. 60 - 120 Ų researchgate.net
Number of Hydrogen Bond Donors The number of hydrogen atoms attached to electronegative atoms (N or O). Fewer than 5 is generally preferred. 1 - 3 biointerfaceresearch.com
Number of Hydrogen Bond Acceptors The number of electronegative atoms (N or O). Fewer than 10 is generally preferred. 3 - 6 biointerfaceresearch.com
Gastrointestinal (GI) Absorption Prediction of the compound's ability to be absorbed from the gut. High uobaghdad.edu.iq
Blood-Brain Barrier (BBB) Permeation Prediction of the compound's ability to cross the blood-brain barrier. Low to High (variable) uobaghdad.edu.iq

| Cytochrome P450 (CYP) Inhibition | Prediction of the compound's potential to inhibit key metabolic enzymes, which can lead to drug-drug interactions. | Inhibitor of some CYP isozymes | rsc.org |

Note: The data presented in this table are representative values for analogous compounds and not for this compound itself.

Medicinal Chemistry Principles and Rational Drug Design

Lead Compound Identification and Optimization Strategies

The journey of drug discovery often commences with the identification of a "lead compound," a chemical entity that exhibits a desired biological activity but may have suboptimal characteristics for therapeutic use. Benzohydrazide (B10538) derivatives, including 4-methoxy-N'-(phenylacetyl)benzohydrazide, are recognized for a wide spectrum of biological activities, such as antimicrobial, anticonvulsant, and anticancer properties, making them attractive starting points for drug discovery programs. ontosight.aithepharmajournal.com

The identification of a lead compound like this compound can arise from various approaches, including high-throughput screening of compound libraries, analysis of natural products, or through rational design based on the structure of a biological target. nih.gov Once a lead is identified, the subsequent phase of lead optimization is initiated to address any deficiencies in its profile. This iterative process involves the synthesis and biological evaluation of analogs to establish a Structure-Activity Relationship (SAR).

SAR studies are crucial for understanding how different parts of the molecule, or pharmacophores, contribute to its biological activity. For the benzohydrazide scaffold, key structural features that can be systematically modified include:

The Benzoyl Moiety: The 4-methoxy substitution on the benzoyl ring is a critical feature. The position and nature of substituents on this aromatic ring can significantly influence binding affinity and selectivity for the target. For instance, in a series of 4-methoxybenzoylhydrazones, the presence and position of hydroxyl groups on an adjacent phenyl ring were found to be critical for their antiglycation activity. nih.gov

The Hydrazide Linker: The -CO-NH-NH-CO- core provides a specific spatial arrangement and hydrogen bonding capabilities. Modifications to this linker can impact the molecule's conformation and interaction with biological targets.

The Phenylacetyl Moiety: The terminal phenyl ring and the acetyl group offer further opportunities for modification. Altering substituents on this phenyl ring or changing the length of the acyl chain can affect lipophilicity, metabolic stability, and target engagement.

A preliminary SAR study on a series of 4-methoxybenzoylhydrazones revealed that the substitution pattern on the benzylidene ring significantly impacts their antiglycation activity. This highlights the importance of systematic structural modifications in optimizing the biological activity of lead compounds. nih.gov

Table 1: Key Moieties of this compound for Lead Optimization

MoietyPotential ModificationsImpact on Properties
4-Methoxybenzoyl RingAlteration of substituent type and position (e.g., hydroxyl, halogen)Binding affinity, selectivity, solubility
Hydrazide LinkerIsosteric replacement, conformational constraintHydrogen bonding, metabolic stability
Phenylacetyl GroupSubstitution on the phenyl ring, variation of the acyl chainLipophilicity, target interaction, pharmacokinetics

Bioisosteric Replacements in Benzohydrazide Scaffolds

Bioisosterism is a fundamental strategy in medicinal chemistry used to optimize the physicochemical and pharmacological properties of a lead compound. nih.gov It involves the replacement of a functional group with another that has similar steric and electronic characteristics, with the goal of improving potency, selectivity, decreasing toxicity, or enhancing pharmacokinetic properties. ijpsr.com This approach is particularly valuable in the optimization of benzohydrazide scaffolds.

The concept of bioisosteric replacement can be systematically applied to the this compound structure:

Replacement of the Carboxylic Amide Linker: The amide bond in the hydrazide moiety is susceptible to enzymatic hydrolysis. Replacing it with more stable bioisosteres such as 1,3,4-oxadiazoles or 1,2,4-triazoles can enhance metabolic stability while maintaining the necessary geometry for biological activity. These heterocyclic rings can mimic the hydrogen bonding properties of the amide group.

Modification of the Methoxy (B1213986) Group: The methoxy group on the benzoyl ring can be replaced with other small, electron-donating or -withdrawing groups to fine-tune the electronic properties of the molecule and its interaction with the target. Potential bioisosteres for the methoxy group include hydroxyl, amino, or small alkyl groups.

Phenyl Ring Bioisosteres: The phenyl rings in the molecule can be substituted with various heterocyclic rings like pyridine (B92270), thiophene, or furan. Such modifications can alter the compound's polarity, solubility, and potential for specific interactions with the biological target, such as hydrogen bonding. For example, in a study of 4-methoxynaphthalene-N-acylhydrazones, bioisosteric replacements were used to develop compounds with potent anti-Paracoccidioides activity. rsc.org

The successful application of bioisosterism relies on a deep understanding of the SAR of the lead compound and the specific properties that need to be improved.

Table 2: Examples of Bioisosteric Replacements for Functional Groups in Benzohydrazide Scaffolds

Original Functional GroupPotential BioisostereRationale for Replacement
Amide (-CO-NH-)1,3,4-Oxadiazole, 1,2,4-Triazole (B32235)Increased metabolic stability, mimic hydrogen bonding
Methoxy (-OCH3)Hydroxyl (-OH), Amino (-NH2), Methyl (-CH3)Modulate electronic properties, alter solubility
Phenyl RingPyridine, Thiophene, FuranIntroduce heteroatoms for new interactions, modify polarity

Fragment-Based Drug Discovery Approaches

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds. frontiersin.org This approach begins with the screening of a library of small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. nih.gov Once these fragments are identified, they are gradually grown or linked together to create a more potent lead molecule. frontiersin.org

The benzohydrazide scaffold and its constituent parts are well-suited for an FBDD approach. The core structure can be deconstructed into key fragments that can be individually screened and then elaborated upon.

The process for applying FBDD to a target that could be modulated by a compound like this compound would typically involve:

Fragment Library Screening: A library of fragments representing different parts of the benzohydrazide scaffold, such as substituted benzoic acids, phenylacetic acid derivatives, and simple hydrazides, would be screened against the biological target using sensitive biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy.

Hit Identification and Validation: Fragments that demonstrate binding to the target are identified as "hits." The binding mode of these fragments is then characterized to understand the key interactions with the target protein.

Fragment Elaboration: The identified fragment hits are then optimized into more potent lead compounds through several strategies:

Fragment Growing: A validated fragment is extended by adding new chemical functionalities to improve its interaction with the target.

Fragment Linking: Two or more fragments that bind to adjacent sites on the target are connected with a suitable linker to create a single, high-affinity molecule.

Fragment Merging: If two fragments bind in an overlapping fashion, their key features can be combined into a single, novel chemical entity.

For instance, a fragment screen might identify 4-methoxybenzoic acid and phenylacetamide as binders to a particular enzyme. Subsequent structural information could then guide the design of a linked molecule, leading to a potent inhibitor like this compound. This bottom-up approach allows for a more rational exploration of chemical space and can lead to lead compounds with better ligand efficiency. nih.gov

Conclusion and Future Research Perspectives for Benzohydrazide Chemistry

Synthesis of Advanced Derivatives with Enhanced Selectivity

The future of benzohydrazide (B10538) synthesis lies in the creation of advanced derivatives with high selectivity for specific biological targets, thereby minimizing off-target effects. Modern synthetic strategies are moving beyond conventional methods to incorporate innovative techniques that allow for precise molecular tailoring and the generation of diverse chemical libraries.

Key approaches include:

Pharmacophore Hybridization: This strategy involves combining the benzohydrazide core with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. For instance, combining benzohydrazide with dihydropyrazole moieties has led to the development of potent Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. nih.gov Similarly, incorporating a pyrazole moiety has yielded derivatives with significant antimicrobial potential. researchgate.net

Advanced Synthetic Techniques: Methods such as microwave-assisted synthesis and ultrasonication are being employed to accelerate reaction times, improve yields, and facilitate the synthesis of complex derivatives that are difficult to produce via conventional heating. thepharmajournal.combiointerfaceresearch.com

Combinatorial Chemistry: The principles of combinatorial chemistry are being applied to generate large libraries of benzohydrazide analogues by systematically varying substituents on the aromatic rings. This allows for a comprehensive exploration of the chemical space and the identification of structure-activity relationships (SAR) that govern target selectivity.

The flexibility to introduce a wide array of substituents onto the benzohydrazide framework is a key advantage, enabling chemists to fine-tune the electronic and steric properties of the molecules to achieve enhanced binding affinity and selectivity for a single, desired biological target. researchgate.net

Elucidation of Novel Biological Targets and Pathways

While benzohydrazides are well-documented for their antimicrobial and anticancer effects, ongoing research is uncovering novel biological targets and mechanisms of action, expanding their therapeutic potential. derpharmachemica.com Future investigations will focus on moving beyond preliminary bioactivity screenings to detailed mechanistic studies to understand precisely how these compounds exert their effects at a molecular level.

Recent research has identified several novel targets for benzohydrazide derivatives:

Enzyme Inhibition: Benzohydrazides have shown potent inhibitory activity against a range of enzymes implicated in various diseases.

Cholinesterases: Certain 2-(benzamido) benzohydrazide derivatives have been identified as potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes targeted in the management of Alzheimer's disease. nih.gov

Succinate Dehydrogenase (SDH): In the field of agricultural science, novel benzohydrazide derivatives have been found to inhibit SDH in pathogenic fungi, disrupting their cellular respiration and showing promise as a new class of fungicides. nih.gov

Enoyl-ACP Reductase (InhA): This enzyme is a key target for antitubercular drugs, and novel pyrrolyl benzohydrazides have been developed as inhibitors of InhA from Mycobacterium tuberculosis. nih.govebi.ac.uk

Receptor Modulation: As demonstrated with EGFR kinase inhibitors, benzohydrazides can be designed to interact with specific cell surface receptors, interfering with signaling pathways that drive diseases like cancer. nih.gov

Disruption of Cellular Integrity: Mechanistic studies on antifungal benzohydrazides have shown that they can act by disrupting the integrity of the fungal cell membrane, leading to the leakage of cellular contents and cell death. nih.gov

The elucidation of these and other novel pathways will be critical for the rational design of next-generation benzohydrazide-based therapeutics.

Derivative ClassNovel Biological TargetTherapeutic/Application Area
2-(Benzamido) benzohydrazidesAcetylcholinesterase (AChE)Alzheimer's Disease
2-(Benzamido) benzohydrazidesButyrylcholinesterase (BChE)Alzheimer's Disease
Dihydropyrazole-benzohydrazidesEGFR KinaseCancer
4-Aminoquinazoline-benzohydrazidesSuccinate Dehydrogenase (SDH)Agricultural Fungicides
Pyrrolyl benzohydrazidesEnoyl-ACP Reductase (InhA)Tuberculosis

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental techniques has become a cornerstone of modern drug discovery and is profoundly impacting benzohydrazide research. jddhs.com In silico methods are now routinely used to guide the design, predict the activity, and elucidate the binding mechanisms of novel derivatives before their synthesis, saving significant time and resources. openmedicinalchemistryjournal.com

This integrated approach involves several key computational tools:

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a benzohydrazide derivative within the active site of a target protein. derpharmachemica.comnih.gov For example, docking studies have been used to understand how benzohydrazide derivatives interact with key amino acid residues in the active sites of cholinesterases and SDH, corroborating experimental inhibition data. nih.govnih.gov

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic properties of the molecules, such as the distribution of electron density and orbital energies. This information helps in predicting the reactivity and stability of the compounds. nih.gov

Virtual Screening: High-throughput virtual screening allows researchers to rapidly screen vast digital libraries of compounds against a specific biological target to identify promising candidates for synthesis and experimental testing. amazonaws.com

The typical workflow involves using these computational tools to identify promising lead compounds, which are then synthesized and evaluated experimentally. The experimental results, in turn, provide feedback to refine the computational models, creating a powerful iterative cycle that accelerates the development of potent and selective benzohydrazide-based agents. jddhs.comnih.gov

Development of High-Throughput Screening Assays for Benzohydrazide Analogues

High-Throughput Screening (HTS) is an essential technology for rapidly evaluating the biological activity of the large compound libraries generated through modern synthetic efforts. The development of robust and efficient HTS assays is crucial for accelerating the discovery of new benzohydrazide-based drug candidates.

HTS methodologies involve the use of automated systems to test thousands of compounds in parallel, using microplate formats. chemdiv.com For benzohydrazide research, this can involve various types of assays:

Biochemical Assays: These assays measure the effect of compounds on the activity of a purified target protein, such as an enzyme. For example, the Ellman's spectrophotometric method has been widely used to screen benzohydrazide libraries for inhibitors of AChE and BuChE. mdpi.com

Cell-Based Assays: These assays assess the effect of compounds on living cells, providing information on cellular toxicity and the compound's effect within a more complex biological system. For instance, in vitro cytotoxicity assays against various cancer cell lines are routinely used to screen for anticancer benzohydrazides. thepharmajournal.com

Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) tests are a form of HTS used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism. derpharmachemica.com

The ability to screen large, diverse libraries of benzohydrazide analogues quickly and efficiently is paramount. plos.org HTS not only identifies initial "hit" compounds but also provides crucial data for building the structure-activity relationships needed to optimize these hits into potent and selective lead compounds for further development. chemdiv.com

Q & A

Q. What are the standard synthetic protocols for 4-methoxy-N'-(phenylacetyl)benzohydrazide and its derivatives?

The synthesis typically involves a condensation reaction between a benzohydrazide precursor and an aldehyde or ketone derivative. For example, 4-methoxybenzohydrazide can react with phenylacetyl chloride in ethanol under reflux, catalyzed by acetic acid, to form the target compound. Purification is achieved via recrystallization using methanol or ethanol . Key parameters include temperature control (70–80°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 hydrazide to acylating agent).

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm hydrazone bond formation and substituent positions .
  • Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
  • Infrared (IR) spectroscopy to identify functional groups (e.g., C=O at ~1650 cm⁻¹, N–H at ~3200 cm⁻¹) .
  • Melting point determination to assess purity (e.g., derivatives in show melting points between 107–222°C) .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound derivatives?

Substitutions on the phenyl ring or hydrazide moiety significantly alter bioactivity. For instance:

  • Electron-withdrawing groups (e.g., nitro, bromo) enhance urease inhibition, as seen in copper(II) complexes achieving IC₅₀ values <10 µM .
  • Methoxy groups at specific positions improve antiglycation activity, reducing advanced glycation end-products (AGEs) by >50% in vitro .
  • Pyridine-containing derivatives exhibit dual activity, modulating both enzymatic and signaling pathways .

Q. What mechanistic insights explain the urease inhibitory activity of metal complexes derived from this compound?

Copper(II) complexes of 4-methoxybenzohydrazides bind to the urease active site via:

  • Coordination of Cu²⁺ to the enzyme’s nickel center, disrupting substrate access.
  • Hydrogen bonding between hydrazide oxygen and catalytic histidine residues. Single-crystal X-ray studies confirm a square pyramidal geometry for Cu complexes, enhancing stability and inhibitory potency .

Q. How can computational methods optimize the design of novel derivatives?

  • Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like urease or AGE receptors .
  • DFT calculations assess electronic properties (e.g., HOMO-LUMO gaps) to prioritize synthetically feasible derivatives .
  • QSAR models correlate substituent electronegativity with bioactivity, guiding rational drug design .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Control for assay variability : Standardize protocols (e.g., enzyme concentration, pH) when comparing IC₅₀ values.
  • Validate purity : Use HPLC (>95% purity) to rule out impurities affecting results .
  • Cross-reference structural data : Confirm derivative identity via X-ray crystallography or 2D-NMR to avoid misassignment .

Q. What strategies enhance the stability and bioavailability of hydrazide-based metal complexes?

  • Ligand tuning : Introduce hydrophobic groups (e.g., methylbenzyl) to improve membrane permeability .
  • Coordination geometry optimization : Trigonal-bipyramidal Zn(II) complexes show higher solubility than square-planar Cu(II) analogs .
  • Protective group strategies : Use tert-butoxycarbonyl (BOC) groups during synthesis to prevent premature degradation .

Q. What are the comparative advantages of this compound in antiglycation vs. antimicrobial studies?

  • Antiglycation : Methoxy groups reduce oxidative stress by scavenging free radicals, with IC₅₀ values ~20 µM against AGE formation .
  • Antimicrobial : Limited efficacy unless combined with metal ions (e.g., Cu²⁺ complexes inhibit E. coli at 25 µg/mL via membrane disruption) .

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